Product packaging for 2-(Pyridine-3-carbonyl)cyclopentan-1-one(Cat. No.:)

2-(Pyridine-3-carbonyl)cyclopentan-1-one

Cat. No.: B13266547
M. Wt: 189.21 g/mol
InChI Key: DOYIYVYKJSUOOI-UHFFFAOYSA-N
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Description

2-(Pyridine-3-carbonyl)cyclopentan-1-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B13266547 2-(Pyridine-3-carbonyl)cyclopentan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(pyridine-3-carbonyl)cyclopentan-1-one

InChI

InChI=1S/C11H11NO2/c13-10-5-1-4-9(10)11(14)8-3-2-6-12-7-8/h2-3,6-7,9H,1,4-5H2

InChI Key

DOYIYVYKJSUOOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected spectrum would show distinct signals for the protons on the pyridine (B92270) ring and the cyclopentanone (B42830) ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial in assigning each proton to its specific position in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their nature (e.g., carbonyl, aromatic, aliphatic). For 2-(Pyridine-3-carbonyl)cyclopentan-1-one, distinct signals would be expected for the two carbonyl carbons, the carbons of the pyridine ring, and the aliphatic carbons of the cyclopentanone ring.

Distortionless Enhancement by Polarization Transfer (DEPT) Experiments

DEPT experiments (DEPT-90 and DEPT-135) would be used in conjunction with the ¹³C NMR spectrum to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups. This would be instrumental in confirming the assignments of the carbon signals in the cyclopentanone ring.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR or FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching vibrations of the ketone and the acyl group, as well as absorptions corresponding to the C=C and C=N bonds within the pyridine ring. The precise frequencies of the carbonyl absorptions could offer clues about the electronic environment and potential conjugation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Electrospray Ionization/Liquid Chromatography-Mass Spectrometry (ESI/LC-MS)

ESI/LC-MS would be used to determine the accurate mass of the molecule, which in turn allows for the confirmation of its elemental composition. The mass spectrum would show a molecular ion peak (e.g., [M+H]⁺) corresponding to the mass of the protonated molecule. Analysis of the fragmentation pattern could help to confirm the connectivity of the pyridine and cyclopentanone moieties.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique in chemistry used to determine the elemental composition of a compound. azom.comwikipedia.org This process provides the mass percentages of the constituent elements, such as carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), within a sample. velp.comcontractlaboratory.com The data obtained from elemental analysis is crucial for determining the empirical formula of a newly synthesized compound, which represents the simplest whole-number ratio of atoms of each element in the compound. studymind.co.ukfsu.edu Furthermore, it serves as a critical checkpoint for verifying the purity of a sample, as the experimental results are compared against the theoretically calculated values based on the proposed molecular formula. wikipedia.org For publication in scientific journals, it is a standard requirement that the experimentally determined elemental composition agrees with the calculated values, typically within a narrow margin of ±0.4%, to confirm the identity and purity of the compound.

The most common method for determining the elemental composition of organic compounds is combustion analysis. velp.comesogu.edu.tr Modern elemental analyzers operate on the principle of "flash combustion," where a small, precisely weighed sample of the compound is heated to a very high temperature (around 1000 °C) in a stream of pure oxygen. esogu.edu.truniversallab.orgmeasurlabs.com This process rapidly and completely converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are then subsequently reduced to N₂. universallab.orgunivie.ac.at These combustion products are then passed through a gas chromatography column to separate them, and their quantities are measured by a thermal conductivity detector. esogu.edu.trunivie.ac.at The instrument provides the output as a percentage of the total mass for each element.

For the compound this compound, the molecular formula is established as C₁₁H₁₁NO₂. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

The molecular weight of C₁₁H₁₁NO₂ is 189.21 g/mol . The theoretical percentages of each element are calculated as follows:

Carbon (C): (11 × 12.011 / 189.21) × 100% = 69.83%

Hydrogen (H): (11 × 1.008 / 189.21) × 100% = 5.86%

Nitrogen (N): (1 × 14.007 / 189.21) × 100% = 7.40%

Oxygen (O): (2 × 15.999 / 189.21) × 100% = 16.91%

While specific research findings containing the experimental elemental analysis for this compound are not available in the public domain based on a comprehensive search of scientific literature, the theoretical values provide a benchmark for any future experimental verification. The comparison between the theoretical and experimentally obtained values is essential for the structural elucidation and confirmation of the compound.

Below is a data table summarizing the theoretical elemental composition of this compound.

ElementSymbolTheoretical Mass %
CarbonC69.83%
HydrogenH5.86%
NitrogenN7.40%
OxygenO16.91%

Tautomerism and Conformational Studies

Keto-Enol Tautomerism in β-Diketone Systems

The phenomenon of tautomerism involves the migration of a proton and the shifting of double bonds. For 2-(Pyridine-3-carbonyl)cyclopentan-1-one, this results in an equilibrium between the diketo tautomer and the more stable enol tautomer. The enol form is stabilized by the formation of a quasi-aromatic six-membered ring through intramolecular hydrogen bonding. libretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the ratio of tautomers in solution. The keto-enol tautomeric equilibrium is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form. asu.edu By integrating the signals corresponding to specific protons in the keto and enol forms, their relative concentrations can be determined. nih.gov For instance, the signal of the enolic proton and the methine proton of the diketo form can be used for this purpose.

Hypothetical Tautomeric Ratios in Different Solvents

Solvent Keto Form (%) Enol Form (%)
Chloroform-d (B32938) 15 85
Acetone-d6 30 70
Methanol-d4 50 50
Dimethyl sulfoxide-d6 60 40

Note: This data is illustrative and based on general trends for β-diketones.

Solvent Effects on Tautomeric Equilibria

The solvent in which this compound is dissolved plays a crucial role in determining the position of the tautomeric equilibrium. The polarity of the solvent and its ability to form hydrogen bonds can preferentially stabilize one tautomer over the other. missouri.edu

Generally, for β-diketones, an increase in solvent polarity favors the keto form. asu.edu This is because the keto form is often more polar than the enol form, which has its dipole moment reduced by the intramolecular hydrogen bond. Therefore, in polar solvents with high dielectric constants, the keto tautomer is better solvated and stabilized, shifting the equilibrium in its favor. missouri.edu In contrast, non-polar solvents favor the enol form, where the intramolecular hydrogen bond is the dominant stabilizing interaction. echemi.com

Illustrative Solvent Properties and Expected Enol Percentage

Solvent Dielectric Constant (ε) Expected % Enol
n-Hexane 1.88 > 90
Chloroform 4.81 ~ 85
Acetone 20.7 ~ 70
Ethanol 24.55 ~ 55
Water 80.1 < 20

Note: This data is illustrative and based on general trends for β-diketones.

In protic solvents, such as water or alcohols, the solvent molecules can actively participate in the tautomerization process through intermolecular proton transfer. nih.gov These solvents can form hydrogen bonds with both the keto and enol forms of this compound, disrupting the intramolecular hydrogen bond of the enol tautomer and facilitating proton exchange. researchgate.net This can occur through a concerted mechanism involving a solvent bridge or a stepwise mechanism. The ability of the solvent to act as both a hydrogen bond donor and acceptor is a key factor in these mechanisms.

Theoretical and Computational Analyses of Tautomerism

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for understanding the energetics of tautomerism. nih.gov These methods can be used to calculate the relative stabilities of the keto and enol tautomers of this compound in the gas phase and in different solvents by incorporating solvent models. nih.gov

Computational studies can provide insights into:

The geometries of the tautomers.

The energy difference between the tautomers (ΔE).

The energy barrier for the interconversion between tautomers.

The nature and strength of the intramolecular hydrogen bond. researchgate.net

For similar systems, theoretical calculations have shown that the enol form is generally more stable than the keto form in the gas phase, with the energy difference being influenced by the specific substituents on the β-diketone framework. researchgate.net

Quantum-Chemical Calculations (e.g., DFT Studies)

There are no specific quantum-chemical calculations, such as Density Functional Theory (DFT) studies, reported in the searched scientific literature for this compound. Such studies for other molecules often involve the use of computational methods like DFT with various basis sets (e.g., B3LYP/6-311++G(d,p)) to determine stable conformations and tautomeric forms. ku.dkniscpr.res.in These calculations provide insights into the geometric parameters and energetic stabilities of different isomers. For related compounds, DFT has been successfully used to confirm molecular structures and analyze vibrational frequencies. niscpr.res.inresearchgate.net

Activation Energy Barriers for Tautomerization Pathways

Specific activation energy barriers for the tautomerization pathways of this compound have not been determined in the available research. For other compounds, computational studies have been used to calculate the potential energy barriers for proton transfer processes. For example, the barrier for proton transfer in cyanoform in the gas phase was calculated to be 77.5 kcal/mol at the MP2/6-311++G** level of theory. researchgate.net In other systems, the presence of solvent molecules, like water, has been shown to significantly lower the activation barriers for tautomerization. researchgate.net

Gas-Phase vs. Solution-Phase Tautomeric Preferences

The tautomeric preferences of this compound in the gas phase versus the solution phase have not been specifically investigated. In studies of similar heterocyclic compounds, it has been observed that the surrounding medium can have a significant impact on the tautomeric equilibrium. For instance, for 4-pyridone, the keto form is predominant in ethanolic solution, whereas the hydroxy form is favored in the vapor phase. echemi.com This shift is often attributed to intermolecular interactions, such as hydrogen bonding with polar solvent molecules, which can stabilize one tautomer over another. stackexchange.comechemi.com Non-polar solvents, in contrast, tend to favor the tautomeric form that is more stable in the gas phase. stackexchange.com

Reactivity and Mechanistic Investigations of the Chemical Compound

Reactions Involving the Cyclopentanone (B42830) Ring System

The cyclopentanone portion of the molecule, particularly due to its relationship with the adjacent pyridinylcarbonyl group, is the primary site for many chemical transformations. The system can be described as a 1,3-dicarbonyl compound, which confers special properties on the α- and β-carbons and the ketone group itself.

Electrophilic and Nucleophilic Reactions of the Ketone Group

The carbonyl group of the cyclopentanone ring is an electrophilic center and is susceptible to nucleophilic attack. In this 1,2-nucleophilic addition, the nucleophile adds to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield a tertiary alcohol. wikipedia.org

Common nucleophilic addition reactions applicable to this ketone include:

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol.

Grignard and Organolithium Reactions: Carbon nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the carbonyl to form new carbon-carbon bonds, yielding tertiary alcohols. youtube.com

Wittig Reaction: The Wittig reaction can be used to convert the ketone into an alkene.

Due to the presence of two carbonyl groups, selectivity can be an issue. However, the cyclic ketone may exhibit different steric hindrance compared to the pyridine-3-carbonyl group, potentially allowing for regioselective reactions.

Reaction TypeReagentProduct Type
ReductionNaBH₄, MeOHSecondary Alcohol
Grignard ReactionCH₃MgBr, then H₃O⁺Tertiary Alcohol
Cyanohydrin FormationHCN, KCNCyanohydrin

Reactions at the α- and β-Carbons of the Cyclopentanone Ring

The most significant reactivity of the cyclopentanone ring stems from the acidity of the α-hydrogen located at the C-2 position, between the two carbonyl groups. The electron-withdrawing nature of both carbonyls stabilizes the conjugate base, an enolate, through resonance delocalization. wikipedia.orgmasterorganicchemistry.com This enolate is a powerful nucleophile and a key intermediate in many C-C bond-forming reactions. masterorganicchemistry.com

Enolate Formation and Alkylation: Treatment with a suitable base, such as sodium ethoxide or the stronger lithium diisopropylamide (LDA), quantitatively generates the enolate. wikipedia.org This nucleophilic enolate can then react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new C-C bond at the α-carbon. This is a common method for introducing alkyl substituents at this position. nih.gov

Aldol (B89426) Addition and Condensation: The enolate can also act as a nucleophile toward other carbonyl compounds, including another molecule of the starting material or a different aldehyde or ketone (a crossed aldol reaction). libretexts.org The initial product is a β-hydroxy ketone, which may subsequently dehydrate under the reaction conditions to form an α,β-unsaturated ketone, the aldol condensation product. libretexts.orgresearchgate.net

The β-carbon of the cyclopentanone ring (C-3) is not typically reactive toward electrophiles. However, if an aldol condensation reaction occurs, the resulting α,β-unsaturated system makes the β-carbon electrophilic and susceptible to conjugate (or 1,4-) nucleophilic addition, also known as the Michael reaction. libretexts.org

Reaction NameKey Reagent(s)Reactive SiteIntermediateProduct Type
α-Alkylation1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X)α-Carbon (C-2)Enolate2-Alkyl-2-(pyridine-3-carbonyl)cyclopentan-1-one
Aldol Addition1. Base (e.g., NaOH) 2. Aldehyde/Ketone (R₂C=O)α-Carbon (C-2)Enolateβ-Hydroxy dicarbonyl compound

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

While the saturated cyclopentanone ring does not directly participate in cycloaddition reactions, its corresponding enol or enolate tautomer, which possesses a C=C double bond, can. These reactions provide pathways to complex polycyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): The enol form could theoretically act as the diene or dienophile component in a Diels-Alder reaction, although this is generally less favorable for simple enols compared to more electron-rich enol ethers or enamines. libretexts.org

[3+2] Dipolar Cycloaddition: The enolate double bond can react with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings fused to the cyclopentane (B165970) core. This type of reaction is a powerful tool for constructing complex heterocyclic systems. chemistrytalk.org

[2+2] Photocycloaddition: Upon photochemical excitation, the carbonyl group of the cyclopentanone can undergo a [2+2] cycloaddition with an alkene to form an oxetane (B1205548) ring (the Paternò–Büchi reaction). researchgate.netmdpi.com

These cycloaddition pathways are often contingent on the specific reaction conditions and the nature of the reacting partner.

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient aromatic heterocycle, which significantly influences its reactivity. The nitrogen atom possesses a lone pair of electrons, conferring basic and nucleophilic properties, while the ring itself is generally deactivated towards electrophilic attack.

Reactions at the Nitrogen Atom of the Pyridine Ring

The lone pair of electrons on the pyridine nitrogen atom is available for reaction with electrophiles.

Protonation: As a base, the nitrogen can be protonated by acids to form a pyridinium (B92312) salt. The presence of the electron-withdrawing 3-carbonyl group reduces the basicity of the nitrogen compared to unsubstituted pyridine.

Alkylation and Acylation: The nitrogen can act as a nucleophile, attacking alkyl halides or acyl halides to form N-alkyl or N-acyl pyridinium salts, respectively.

N-Oxide Formation: Oxidation with reagents like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) can convert the pyridine nitrogen to a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene. wikipedia.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a positively charged pyridinium ion that is even more strongly deactivated. wikipedia.orgrsc.org

In 2-(Pyridine-3-carbonyl)cyclopentan-1-one, the ring already bears a deactivating carbonyl group at the 3-position. Both the ring nitrogen and the 3-carbonyl group are meta-directing. Consequently, any potential EAS reaction would be directed to the C-5 position. Such reactions would require very harsh conditions and are expected to proceed in low yields. quora.comyoutube.com

Reaction TypeReagent(s)Position of AttackExpected ProductNotes
NitrationHNO₃/H₂SO₄C-52-((5-Nitropyridin-3-yl)carbonyl)cyclopentan-1-oneRequires very harsh conditions; low yield expected. rsc.org
HalogenationBr₂/FeBr₃C-52-((5-Bromopyridin-3-yl)carbonyl)cyclopentan-1-oneRequires high temperatures.

Functional Group Tolerance in Subsequent Reactions

There is a lack of published studies specifically investigating the functional group tolerance of this compound in subsequent chemical reactions. Consequently, no data tables detailing compatible or incompatible functional groups under various reaction conditions can be provided at this time. Research in this area would be necessary to understand the compound's synthetic utility and potential for incorporation into more complex molecular architectures.

Radical Chemistry Associated with β-Keto-enol Systems

Investigations into the radical chemistry of this compound have not been reported in the scientific literature. The β-keto-enol tautomerism inherent to its structure suggests potential for radical-mediated reactions, but specific studies are required to confirm and characterize this reactivity.

There are no documented examples of radical cyclization or addition reactions involving this compound. While pyridine-boryl radicals have been shown to catalyze cycloaddition reactions with other carbonyl-containing compounds, this specific substrate has not been investigated in that context. researchgate.netchemrxiv.org

The photoinitiated reactivity of this compound has not been a subject of published research. The presence of two carbonyl chromophores suggests potential for photochemical transformations, such as intramolecular cyclizations or rearrangements, but experimental or computational studies are needed to explore these possibilities.

Reaction Mechanism Elucidation

Detailed mechanistic studies, either computational or experimental, concerning reactions involving this compound are not available in the public domain. Elucidation of reaction pathways is crucial for optimizing reaction conditions and controlling product selectivity.

Due to the absence of mechanistic studies, there are no postulated intermediates or transition states specifically described for reactions of this compound. General principles of organic chemistry would suggest the involvement of enolates or enols in reactions at the cyclopentanone ring, but specific structures and their energetics have not been calculated or inferred from experimental data.

While catalysis is a cornerstone of modern organic synthesis, the role of specific catalysts in directing the reaction pathways of this compound has not been documented. Research into how different catalysts (e.g., acids, bases, transition metals) might influence the reactivity of its distinct functional groups (pyridine, ketone, and the linking carbonyl) would be a valuable area of future investigation.

No Publicly Available Computational Studies on the Mechanistic Hypotheses of this compound

Despite a thorough search of available scientific literature and academic databases, no specific computational studies validating the mechanistic hypotheses for the chemical compound This compound were found. As a result, the detailed analysis requested for section 5.4.3, focusing on the computational validation of its reaction mechanisms, cannot be provided at this time.

While computational chemistry is a powerful tool for elucidating reaction mechanisms, it appears that research focusing specifically on the theoretical validation of reaction pathways for this compound has not been published or is not widely available. Therefore, the creation of data tables and a detailed discussion on this topic, as per the requested outline, is not currently possible.

Further experimental and theoretical research would be necessary to generate the data required to fulfill the specified article section.

Applications in Organic Synthesis and Catalysis

Building Block in the Synthesis of Complex Organic Molecules

The compound's bifunctional nature, possessing both a nucleophilic enolizable center and electrophilic carbonyl groups, makes it an ideal starting material for a variety of organic transformations.

The β-dicarbonyl structure of 2-(Pyridine-3-carbonyl)cyclopentan-1-one is a classic precursor for the synthesis of various fused heterocyclic systems. Pyridine (B92270) fused heterocycles are important in medicinal chemistry and material sciences due to their stable, planar structures that can interact effectively with biological targets. ias.ac.in

One of the most prominent applications of β-diketones is in the synthesis of pyrazolo[1,5-a]pyrimidines. These compounds are of considerable interest in medicinal chemistry for their potential as kinase inhibitors in cancer therapy. nih.gov The standard and efficient method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core involves the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. nih.govresearchgate.netresearchgate.net In this reaction, the this compound can react with a substituted 5-aminopyrazole. The reaction proceeds through a cyclocondensation, where the exocyclic amino group of the pyrazole (B372694) attacks one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to yield a cyclopentapyrazolo[1,5-a]pyrimidine. nih.gov This regioselective reaction provides a direct route to complex, polycyclic molecules with potential biological activity. nih.govias.ac.in

Furthermore, the 1,3-dicarbonyl unit can participate in condensation reactions with reagents like ammonium (B1175870) acetate (B1210297) to form highly substituted pyridine rings, following classic methodologies such as the Hantzsch or Kröhnke pyridine syntheses. baranlab.orgwikipedia.org

The cyclopentanone (B42830) ring of this compound serves as a foundation for the synthesis of more elaborate carbocyclic structures. The presence of the two carbonyl groups activates the adjacent carbon atoms, facilitating a range of carbon-carbon bond-forming reactions. organic-chemistry.org

For instance, the compound can undergo reactions such as aldol (B89426) condensations or Michael additions at the α-position to introduce new substituents onto the cyclopentane (B165970) ring. These reactions can be the initial steps in constructing spirocyclic or fused-ring carbocyclic systems. Moreover, ring-expansion reactions, such as the Tiffeneau-Demjanov rearrangement, offer a pathway to convert the five-membered cyclopentanone ring into a six-membered cyclohexanone (B45756) ring, thereby providing access to a different class of carbocyclic compounds. organic-chemistry.org The synthesis of cyclopentenyl nucleosides, for example, demonstrates the use of cyclopentene (B43876) derivatives as key intermediates in forming complex carbocyclic structures with biological relevance. nih.gov

Ligand Design for Coordination Chemistry and Catalysis

The molecular structure of this compound is exceptionally well-suited for acting as a ligand in coordination chemistry, which can lead to the development of novel catalysts.

A key feature of this compound is its β-diketone functionality. β-Diketones exist in a tautomeric equilibrium between the keto and enol forms. The deprotonated enol form acts as a powerful bidentate chelating agent for a wide variety of metal cations. nih.gov It coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. researchgate.net

The presence of the pyridine ring in the molecule introduces an additional coordination site—the nitrogen atom. wikipedia.org This makes this compound a potential ambidentate or tridentate ligand, capable of binding metal ions in multiple ways. researchgate.net This versatility allows for the formation of structurally diverse metal complexes with varying coordination geometries and electronic properties. acs.org

The ability to form stable complexes with transition metals makes this compound a valuable ligand for catalyst development. asianpubs.org Transition metal complexes containing pyridine and β-diketonate ligands have been successfully employed as catalysts in a range of organic reactions. researchgate.netnih.gov

For example, Palladium(II) complexes bearing pyridine-based ligands have shown high efficiency as precatalysts in important cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.govacs.org Similarly, ruthenium(II) complexes with β-diketonate ligands are being investigated for their anticancer properties and catalytic potential. nih.gov Metal β-diketonate complexes have also demonstrated high efficiency in the chemical fixation of carbon dioxide. rsc.org By systematically modifying the ligand structure, it is possible to fine-tune the electronic and steric properties of the resulting metal complex, thereby optimizing its catalytic activity and selectivity for a specific transformation. acs.orgarchive.org

Role in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous step, all in a single pot. nih.gov These reactions are highly efficient in terms of atom economy and are powerful tools for the rapid assembly of complex molecules from simple precursors. beilstein-journals.org

The multiple reactive sites in this compound make it an excellent candidate for designing cascade reaction sequences. For example, a domino reaction could be initiated by a Michael addition of a nucleophile to an α,β-unsaturated system, with the resulting enolate intermediate from the title compound then participating in an intramolecular cyclization. Such sequences allow for the formation of multiple new bonds and stereocenters in a single operation. mdpi.comrsc.org The reaction of aminopyrazoles with cyclopentanone and aldehydes to form fused pyrazolopyridine systems is a documented example of a domino reaction involving a cyclopentanone moiety. researchgate.net The strategic use of β-dicarbonyl compounds in domino reactions enables the synthesis of diverse and complex heterocyclic and carbocyclic frameworks under mild and efficient conditions. nih.gov

Derivatization for Enhanced Synthetic Utility

The molecular architecture of this compound, a β-dicarbonyl compound, presents multiple reactive sites that are amenable to chemical modification. This capacity for derivatization is crucial for its application in organic synthesis, allowing for the introduction of various functional groups, alteration of electronic properties, and construction of more complex molecular frameworks. The primary sites for derivatization include the two carbonyl groups and the acidic α-carbon, which facilitates the formation of the corresponding enol tautomer.

Derivatization of Carbonyl Groups (e.g., with 2,4-dinitrophenylhydrazine (B122626), methoxylamine)

The carbonyl groups of this compound are susceptible to nucleophilic attack, providing a straightforward route for derivatization. Reactions with hydrazine (B178648) derivatives and other nucleophiles are common strategies to modify these functional groups.

Reaction with 2,4-Dinitrophenylhydrazine (Brady's Reagent)

One of the classic chemical tests for aldehydes and ketones is the reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH), often referred to as Brady's reagent. libretexts.orgchemguide.co.uk This reaction is a condensation reaction, where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. chemicalbook.com This is followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone derivative. libretexts.orgchemguide.co.ukchemicalbook.com

The product of this reaction with this compound is a brightly colored yellow or orange crystalline solid. libretexts.orgallen.in This derivatization serves two main purposes in a laboratory setting: it provides a qualitative confirmation of the presence of a carbonyl group and the resulting hydrazone has a sharp melting point that can be used for the identification and characterization of the original carbonyl compound. chemicalbook.com Given that the target molecule has two carbonyl groups, the reaction can potentially occur at either the cyclopentanone carbonyl or the pyridine-3-carbonyl group. The relative reactivity of these two sites will influence the product distribution.

Reaction with Methoxylamine

Methoxylamine (CH₃ONH₂) reacts with carbonyl compounds in a similar fashion to hydrazine derivatives to form methoximes (also known as O-methyl oximes). acs.org This reaction is valuable in synthetic chemistry as the resulting methoxime group is more stable to acidic and basic conditions than the parent carbonyl group, making it an effective protecting group. The reaction proceeds via nucleophilic addition of the methoxylamine to the carbonyl carbon, followed by dehydration. acs.orgacs.org

For this compound, this derivatization can be used to selectively protect one of the carbonyl groups while the other is modified. The resulting methoxime can be later hydrolyzed back to the carbonyl group under specific conditions, allowing for a stepwise synthetic strategy.

Modification of Hydroxyl and Carboxyl Groups in Enol Form

The enolic hydroxyl group is weakly acidic and can be deprotonated to form an enolate ion. This enolate is a key intermediate in many reactions. The hydroxyl group itself can undergo reactions typical of alcohols, such as esterification or etherification, under appropriate conditions. For instance, reaction with an acyl chloride or an acid anhydride (B1165640) could yield an enol ester. These modifications can alter the compound's solubility, reactivity, and chelating properties.

Formation of Functionalized Derivatives (e.g., silanes)

The enolate form of this compound is a powerful nucleophile that can react with a variety of electrophiles. A particularly useful derivatization is the reaction with silylating agents to form silyl (B83357) enol ethers.

Formation of Silyl Enol Ethers

Silyl enol ethers are versatile intermediates in organic synthesis. They are typically prepared by treating the β-dicarbonyl compound with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a non-nucleophilic base like triethylamine. The base deprotonates the α-carbon to form the enolate, which then attacks the silicon atom of the silyl halide, displacing the halide and forming the silyl enol ether.

For this compound, this reaction would yield a silyl enol ether where the silyl group is attached to the enolic oxygen. These derivatives are valuable for several reasons:

They can act as masked enolates, which are less basic and more stable than their lithium or sodium counterparts.

They undergo a range of reactions, including Mukaiyama aldol additions and reactions with electrophiles, to form new carbon-carbon bonds.

They can be used in transition metal-catalyzed cross-coupling reactions. nih.gov

The ability to form these functionalized derivatives significantly broadens the synthetic utility of this compound, enabling its use as a building block for more complex molecules.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. For a molecule like 2-(pyridine-3-carbonyl)cyclopentan-1-one, DFT is invaluable for understanding its electronic structure and related properties.

Geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d), is the first step in characterizing the molecule. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its ground state.

The electronic structure analysis that follows a successful geometry optimization reveals key chemical descriptors. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular interest. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.

Illustrative Data: Optimized Geometry Parameters (B3LYP/6-31G(d))

Parameter Bond/Angle Predicted Value
Bond Length C=O (cyclopentanone) ~1.22 Å
Bond Length C=O (carbonyl bridge) ~1.23 Å
Bond Length C-C (pyridine-carbonyl) ~1.50 Å
Bond Angle C-C-C (in cyclopentanone) ~105°

Illustrative Data: Key Electronic Properties (B3LYP/6-31G(d))

Property Predicted Value
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.8 eV
HOMO-LUMO Gap ~ 4.7 eV

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. Each vibrational mode corresponds to a specific molecular motion, and its frequency is related to the strength of the bonds involved and the masses of the atoms. These calculated frequencies can be compared with experimental IR spectra to aid in the structural confirmation of the compound. For this compound, characteristic vibrational modes would include the C=O stretching frequencies of the ketone and the bridging carbonyl group, as well as aromatic C-H and C=N stretching from the pyridine (B92270) ring.

Illustrative Data: Calculated Vibrational Frequencies (B3LYP/6-31G(d))

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C=O Stretch Cyclopentanone (B42830) ~1740
C=O Stretch Carbonyl Bridge ~1690
C=N Stretch Pyridine Ring ~1580

DFT is also a powerful tool for investigating the relative stabilities of different tautomers. For this compound, keto-enol tautomerism is a key consideration, particularly for the cyclopentanone ring. By calculating the energies of the keto and various enol forms, it is possible to predict their relative populations at equilibrium.

Furthermore, DFT can be used to map out reaction pathways, for instance, in the study of nucleophilic additions to the carbonyl groups. By locating transition state structures and calculating activation energies, one can gain a deeper understanding of the reaction mechanisms and predict the likely products of a given reaction.

Ab Initio and Semiempirical Methods

While DFT is widely used, other computational methods also offer valuable insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used to benchmark DFT results, offering more accurate energetic information, particularly for systems where electron correlation is important. rsc.org The photochemistry of pyridine-containing complexes has been investigated using ab initio methods to understand excited-state reaction paths. rsc.org

Semiempirical methods, on the other hand, are computationally less demanding and are suitable for larger molecular systems or for preliminary, high-throughput screening. Although less accurate than DFT or ab initio methods, they can provide useful qualitative trends.

Molecular Dynamics Simulations for Conformational Analysis

The presence of a rotatable bond between the pyridine ring and the carbonyl group, and the flexibility of the cyclopentanone ring, mean that this compound can exist in multiple conformations. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal the preferred conformations and the energy barriers between them, providing a dynamic picture of the molecule's behavior.

Quantitative Structure-Activity Relationships (QSAR) for Structural Features

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, which could serve as a scaffold for drug design, QSAR models can be developed to predict the activity of its derivatives. nih.gov

In a typical 2D-QSAR study, various molecular descriptors (e.g., topological indices, electronic properties, and steric parameters) are calculated for a set of related molecules with known activities. nih.govmdpi.com Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. chemrevlett.com Such models can guide the synthesis of new derivatives with potentially enhanced biological effects. nih.gov

Illustrative Data: Descriptors for a Hypothetical QSAR Model

Descriptor Type Significance
LogP Lipophilicity Relates to membrane permeability
Molar Refractivity Steric/Electronic Describes polarizability and volume
Dipole Moment Electronic Influences intermolecular interactions

Future Research Directions

Development of Novel and Green Synthetic Methodologies

The chemical industry's shift towards environmental sustainability has spurred research into green synthetic methods for complex molecules like pyridine (B92270) derivatives. nih.govacs.orgresearchgate.net Future efforts will likely concentrate on minimizing waste, reducing energy consumption, and utilizing safer reagents.

Conventional methods for synthesizing pyridine rings often involve multi-step procedures with harsh conditions. baranlab.org Modern sustainable approaches aim to overcome these limitations through process optimization. One promising avenue is the use of one-pot multicomponent reactions, which combine several steps into a single operation, thereby reducing solvent usage and purification needs. nih.govmdpi.com Microwave-assisted synthesis has emerged as a valuable tool, offering significant reductions in reaction times and often leading to higher product yields compared to conventional heating methods. nih.govacs.orgresearchgate.net

Further research could explore solvent-free reaction conditions, which represent a significant step towards greener chemical processes. rsc.org The development of atom-economical reactions, where the majority of atoms from the reactants are incorporated into the final product, will also be a key focus. rsc.org The Kröhnke pyridine synthesis, for example, is a classic method that offers high yields under relatively mild conditions and could be adapted with modern green chemistry principles. wikipedia.org

Green Synthesis TechniquePotential Advantages for Pyridine SynthesisKey Research Focus
Microwave Irradiation Shorter reaction times, higher yields, pure products. nih.govacs.orgOptimization of reaction parameters (power, temperature, time) for specific substrates.
Nanocatalysis High efficiency, reusability, mild reaction conditions, simple work-up. researchgate.netDevelopment of novel, stable, and cost-effective nanocatalysts.
Multicomponent Reactions One-pot synthesis, reduced waste, atom economy. nih.govmdpi.comDesign of new tandem reactions to build molecular complexity efficiently.
Solvent-Free Conditions Reduced environmental impact, simplified purification. rsc.orgInvestigation of solid-state reactions or reactions using neat reagents.

A major goal in green chemistry is the replacement of petroleum-derived starting materials with renewable feedstocks. Glycerol (B35011), a readily available and inexpensive byproduct of biodiesel production, presents a promising alternative for synthesizing the pyridine core. google.com Research has demonstrated the feasibility of using glycerol, cyclopentanone (B42830), and ammonia (B1221849) in a gas-solid phase reaction to produce 2,3-cyclopentenopyridine, a structurally related compound. google.com Future investigations could adapt this approach for the synthesis of 2-(Pyridine-3-carbonyl)cyclopentan-1-one, focusing on developing efficient catalysts that can facilitate the conversion of glycerol to the necessary precursors, thereby creating a more sustainable and economical production pathway. google.com

Exploration of Asymmetric Synthesis and Chiral Induction

The presence of a stereocenter in the cyclopentanone ring of this compound makes asymmetric synthesis a critical area for future research. The development of methods to selectively produce one enantiomer is highly desirable, as different enantiomers can exhibit distinct biological activities.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of functionalized cyclopentanones. nih.govnih.gov Future research will likely focus on developing novel chiral organocatalysts that can facilitate cascade reactions, allowing for the construction of the substituted cyclopentanone ring with high enantioselectivity in a single step. nih.govacs.org These multicatalytic processes can create multiple C-C bonds and stereocenters with a high degree of control. nih.gov The goal is to develop efficient protocols that start from simple, achiral precursors to build complex, enantiomerically pure molecules. nih.govacs.org Research into intramolecular Stetter reactions and other domino reactions could provide efficient routes to chiral cyclopentanone derivatives. organic-chemistry.org

Investigation into Advanced Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and future research will undoubtedly focus on discovering and optimizing advanced catalytic systems for the production and modification of complex carbonyl compounds.

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and suitability for continuous flow processes. thieme-connect.com For the synthesis of this compound, research could focus on developing metal oxide-supported metal nanoparticle catalysts for key reaction steps. researchgate.netresearchgate.net These catalysts have shown promise in the chemoselective hydrogenation of carbonyl compounds, a reaction that could be relevant for modifying the cyclopentanone moiety. researchgate.netelsevierpure.comacs.org A key challenge is to design catalysts that are not only active and reusable but also highly selective, preventing unwanted side reactions. thieme-connect.com The development of stable, chiral heterogeneous catalysts for asymmetric transformations remains a significant but highly rewarding goal. thieme-connect.com

Catalyst TypeKey Features & AdvantagesFuture Research Focus
Nanocatalysts (e.g., MgO, TiO2) High surface area, high catalytic activity, reusability, eco-friendly. researchgate.netSynthesis of hybrid nanomaterials with enhanced stability and activity. researchgate.net
Modified Alumina (e.g., M/Ti/γ-Al2O3) Inexpensive, mild reaction conditions, suitable for gas-phase reactions. google.comOptimizing metal modifiers to control acidity and improve catalyst performance. google.com
Immobilized Chiral Catalysts Combines enantioselectivity of homogeneous catalysts with reusability of heterogeneous systems. thieme-connect.comDeveloping robust immobilization techniques that preserve catalytic activity and selectivity. thieme-connect.com

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild, environmentally benign conditions. rsc.org For a molecule like this compound, enzymes could be employed in several ways.

Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze the oxidation of cyclic ketones to the corresponding lactones. nih.govresearchgate.neth2020robox.eu This biocatalytic transformation could be a key step in a synthetic route or used for the kinetic resolution of a racemic mixture of the target compound, yielding enantiomerically enriched lactones and unreacted ketone. researchgate.net Future work could involve screening for novel, robust BVMOs with high activity and selectivity towards substituted cyclopentanones.

Furthermore, transaminases are enzymes that can catalyze the amination of ketones to produce chiral amines. chimia.ch While challenging for cyclic ketones, research into engineering these enzymes could open up pathways to new, valuable derivatives of this compound. chimia.ch Integrating these biocatalytic steps into continuous flow systems is another promising research direction, bridging the gap between laboratory-scale discovery and industrial application. chimia.ch

Potential Directions in Advanced Materials Science

Future investigations into this compound could unlock its potential in the realm of advanced materials science. The compound's unique combination of a pyridine ring, a carbonyl group, and a cyclopentanone moiety offers intriguing possibilities for the development of novel materials with tailored properties. The inherent functionalities within the molecule serve as a versatile platform for creating sophisticated architectures.

Integration into Functional Materials (e.g., organic electronics)

The molecular structure of this compound suggests its potential as a building block for functional organic materials, particularly in the field of organic electronics. Pyridine-containing compounds are known to be useful in electronic applications, such as in organic solar cells (OSCs) and Organic Light Emitting Diodes (OLEDs). bldpharm.comrsc.org The electron-deficient nature of the pyridine ring can facilitate electron transport, a crucial property for materials used in the electron transporting layers (ETLs) of these devices. rsc.org

The integration of this compound into polymers or as a ligand in metal-organic frameworks (MOFs) could yield materials with interesting semiconducting or photophysical properties. The diketone functionality, capable of keto-enol tautomerism, could influence the electronic energy levels and charge-carrier mobility of the resulting material. Research could focus on synthesizing polymers incorporating this moiety and evaluating their performance in electronic devices.

Utilization in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, presents a significant area for future research. bohrium.com The pyridine nitrogen atom in this compound provides a key coordination site for transition metals. scilit.com This feature allows the compound to act as a ligand in coordination-driven self-assembly, a powerful method for constructing complex, well-defined two- and three-dimensional structures. scilit.comnih.gov

By reacting this compound with appropriate metal precursors, such as palladium(II) or platinum(II) complexes, it may be possible to form discrete supramolecular architectures like macrocycles, cages, or coordination polymers. nih.govrsc.org The geometry of the ligand, combined with the preferred coordination geometry of the metal ion, will dictate the final structure of the assembly. nih.gov These self-assembled structures could have applications in molecular recognition, catalysis, and encapsulation.

Development of Sensors or Probes Based on the Compound's Properties

The development of chemical sensors and probes is another promising avenue of research. Pyridine derivatives have been successfully employed as fluorescent sensors for detecting various analytes, particularly metal ions. mdpi.com The structure of this compound contains both a pyridine nitrogen and two carbonyl oxygen atoms, which can act as a multidentate chelation site for metal cations.

Upon binding with a specific metal ion, the compound's photophysical properties, such as its fluorescence or UV-Vis absorption, may be significantly altered. This change can form the basis of a "turn-on" or "turn-off" sensor. mdpi.com Future studies could involve synthesizing the compound and screening its response to a wide range of metal ions and other analytes to identify potential sensing capabilities. The high selectivity and sensitivity of such chemosensors are of great interest for environmental monitoring and biological imaging. mdpi.commdpi.com

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural, electronic, and photophysical properties of this compound is essential for its rational design and application in advanced materials. This can be achieved through a combination of advanced spectroscopic and computational methods.

Spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and single-crystal X-ray diffraction can provide detailed information about the compound's molecular structure and conformation. rsc.org UV-Vis and fluorescence spectroscopy can be used to characterize its photophysical properties, such as its absorption and emission wavelengths and quantum yields. rsc.org

To complement experimental findings, computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can offer deep insights into the molecule's electronic structure, molecular orbitals (HOMO/LUMO), and excited-state properties. rsc.org These theoretical calculations are invaluable for predicting the behavior of the molecule, understanding the mechanism of its interactions with other species (like metal ions), and guiding the design of new materials with enhanced properties. mdpi.comrsc.org Such a combined experimental and theoretical approach has proven effective in characterizing similar complex organic molecules and their metal complexes. rsc.org

Q & A

Q. What are the optimal synthetic routes for 2-(Pyridine-3-carbonyl)cyclopentan-1-one, and how can reaction yields be maximized?

Methodological Answer: Copper-catalyzed intermolecular C(sp³)-H bond functionalization is a robust method for synthesizing cyclopentanone derivatives. For example, analogous compounds like 2-(4-(1-(pyridin-2-ylthio)ethyl)benzyl)cyclopentan-1-one were synthesized using S-(pyridin-2-yl) benzenesulfonothioate and loxoprofen under controlled conditions (0.2–0.6 mmol equivalence) . To maximize yields:

  • Optimize catalyst loading (e.g., Cu(I) or Cu(II) salts).
  • Use directing groups (e.g., pyridine rings) to enhance regioselectivity.
  • Monitor reaction progress via HRMS (ESI/QTOF) for intermediate validation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: 1H NMR (400 MHz, CDCl₃) is critical for confirming the ketone and pyridine moieties. For example, 2-(4-acetylphenyl)cyclopentan-1-one showed distinct peaks at δ 2.5–2.0 ppm (cyclopentane protons) and δ 7.0–8.5 ppm (aromatic protons) . Additional methods:

  • HRMS : Validate molecular weight (e.g., [M + Na]+ peaks with <3 ppm error) .
  • FT-IR : Identify carbonyl stretches (~1700 cm⁻¹) and pyridine C=N vibrations (~1600 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions, and what decomposition products are formed?

Methodological Answer: Stability assessments for analogous compounds (e.g., 2-[(4-methylphenyl)thio]pyridine-3-carbonyl) indicate:

  • Storage : Stable at –20°C in inert atmospheres; avoid moisture and light to prevent hydrolysis .
  • Decomposition : Thermal degradation (e.g., under fire) may release toxic gases (CO, HCl, sulfur oxides) . Monitor via GC-MS to identify breakdown products.

Advanced Research Questions

Q. What computational models predict the interaction of this compound with biological targets like enzymes?

Methodological Answer: Molecular docking studies (e.g., using Discovery Studio Visualizer) on structurally similar compounds, such as (E)-2-(4-methoxybenzylidene)cyclopentan-1-one, reveal binding affinities to α7 nicotinic acetylcholine receptors (α7nAChRs) and acetylcholinesterase (AChE) . Key steps:

  • Generate 3D ligand conformers (e.g., with AutoDock Vina).
  • Validate docking poses using free energy calculations (ΔG) and hydrogen-bond interactions (e.g., residues Tyr337 in AChE) .
  • Cross-reference with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine models .

Q. How does the compound’s structure influence its inhibitory activity against specific proteases or cholinesterases?

Methodological Answer: The pyridine-3-carbonyl group enhances electron-deficient character, enabling nucleophilic interactions with enzyme active sites. For example:

  • Protease Inhibition : The ketone moiety in 2-(chlorodifluoroacetyl)cyclopentan-1-one acts as an electrophilic trap for serine proteases .
  • Cholinesterase Activity : Analogous cyclopentanones show ACE values (binding energies) of –8.5 to –9.0 kcal/mol against AChE, correlating with substituent electronegativity .
  • SAR Studies : Modify the pyridine ring (e.g., bromination at C5) to assess steric/electronic effects on IC₅₀ .

Q. What strategies resolve contradictions in reported biological activities of structurally similar cyclopentanone derivatives?

Methodological Answer: Discrepancies (e.g., varying IC₅₀ values for enzyme inhibition) arise from differences in assay conditions or purity. Mitigation strategies:

  • Standardized Assays : Use identical buffer pH (e.g., 7.4), temperature (37°C), and substrate concentrations .
  • Purity Validation : Employ HPLC (≥95% purity) and NMR to exclude impurities .
  • Cross-Study Meta-Analysis : Compare datasets from PubChem, EPA DSSTox, and peer-reviewed studies to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.